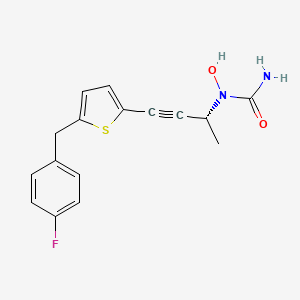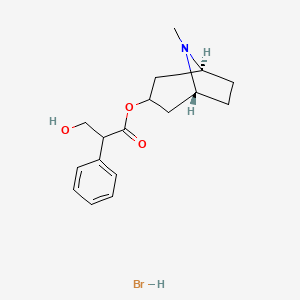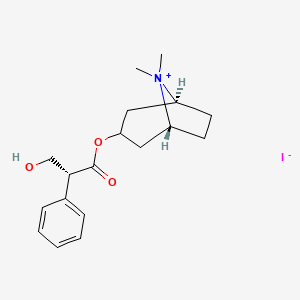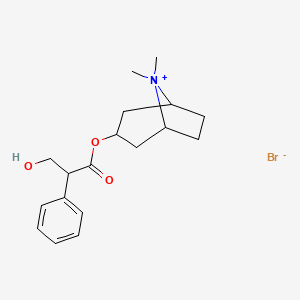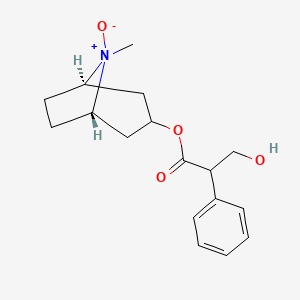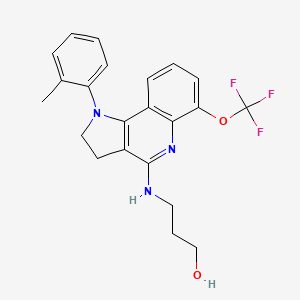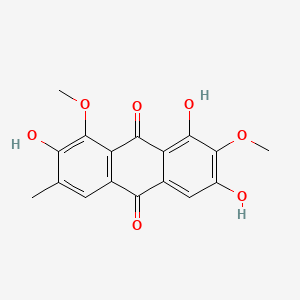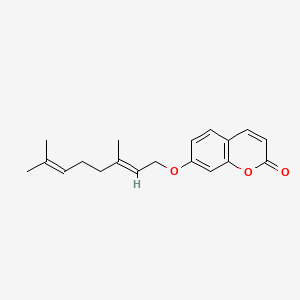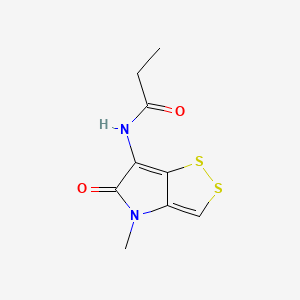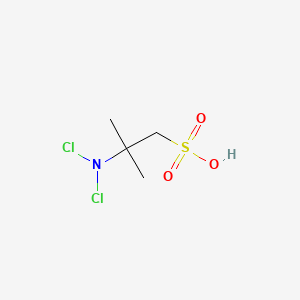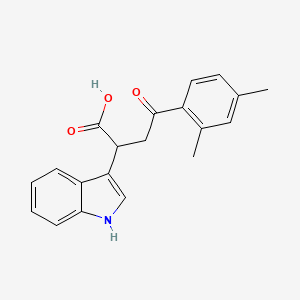
Benzeneacetic acid, 3,4-dichloro-, 2-(1-pyrrolidinyl)ethyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
AC 915 oxalate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s ability to bind to sigma(1) opioid receptors makes it a valuable tool in studying receptor-ligand interactions.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in pain management and neuroprotection.
Industry: AC 915 oxalate is used in the production of advanced materials and as a component in certain industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AC 915 oxalate typically involves the reaction of specific precursor compounds under controlled conditions. One common method involves the dissolution of ferrotitaniferous black mineral sands in an oxalic acid solution at ambient pressure. This is followed by hydrothermal treatment to precipitate the desired compound on a suitable substrate .
Industrial Production Methods
Industrial production of AC 915 oxalate may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
AC 915 oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert AC 915 oxalate into other derivatives.
Substitution: The oxalate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.
Mecanismo De Acción
The mechanism of action of AC 915 oxalate involves its interaction with sigma(1) opioid receptors. This binding can modulate various cellular pathways, leading to effects such as pain relief and neuroprotection. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to influence receptor activity is a key aspect of its action .
Comparación Con Compuestos Similares
Similar Compounds
α-Ferrous oxalate dihydrate: Used in adsorptive-photocatalytic composites for phenol removal.
Manganese(II) oxalate: Known for its magnetic properties and used in coordination polymers.
Uniqueness
AC 915 oxalate is unique due to its specific binding affinity for sigma(1) opioid receptors, which distinguishes it from other oxalate compounds. This property makes it particularly valuable in medicinal chemistry and neuropharmacology research.
Conclusion
AC 915 oxalate is a versatile compound with significant potential in various scientific fields. Its unique properties and ability to interact with sigma(1) opioid receptors make it a subject of ongoing research and interest.
If you have any further questions or need more details, feel free to ask!
Propiedades
Número CAS |
259729-84-5 |
|---|---|
Fórmula molecular |
C14H17Cl2NO2 |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
2-pyrrolidin-1-ylethyl 2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C14H17Cl2NO2/c15-12-4-3-11(9-13(12)16)10-14(18)19-8-7-17-5-1-2-6-17/h3-4,9H,1-2,5-8,10H2 |
Clave InChI |
CYVORFBBJKNNDO-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl |
SMILES canónico |
C1CCN(C1)CCOC(=O)CC2=CC(=C(C=C2)Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AC 915; AC-915; AC915 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



